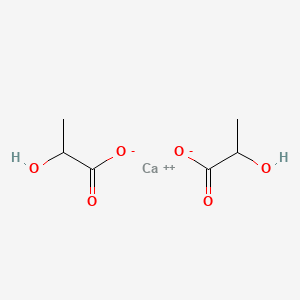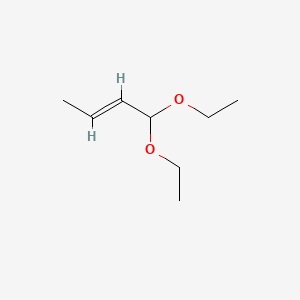
trans-2-Butenal diethyl acetal
Descripción general
Descripción
Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes. They have two single-bonded oxygen atoms attached to the same carbon atom. They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound .
Synthesis Analysis
Trans-2-Butenal diethyl acetal has been synthesized from trans-2-butenal with ethanol in the presence of methanesulfonic acid or methylsulfonate as catalysts . The yield of trans-2-butenal diethyl acetal reached 88.7% under optimal reaction conditions .Molecular Structure Analysis
The molecular formula of trans-2-Butenal diethyl acetal is C8H16O2 . The SMILES string representation is [H]\C©=C(\[H])C(OCC)OCC . The InChI representation is 1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ .Chemical Reactions Analysis
Acetals, including trans-2-Butenal diethyl acetal, serve as a carbonyl protecting group and are also present as functional groups in glycosidic bonds . They can be hydrolyzed back to the carbonyl compound .Physical And Chemical Properties Analysis
Trans-2-Butenal diethyl acetal has a boiling point of 146-150 °C (lit.) and a density of 0.831 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.412 (lit.) .Aplicaciones Científicas De Investigación
Synthesis of Erythromycin Antibiotic
“trans-2-Butenal diethyl acetal” can be used in the preparation of 2 S,3 S -epoxybutan-1-ol , which is an intermediate in the synthesis of the erythromycin antibiotic . Erythromycin is a widely used antibiotic, known for its broad-spectrum activity against Gram-positive bacteria.
Carbonyl Protecting Group
Acetals, like “trans-2-Butenal diethyl acetal”, are often used as carbonyl protecting groups in organic synthesis . They are stable under basic conditions and can be hydrolyzed back to the carbonyl compound under acidic conditions. This allows for selective reactions to be carried out on other parts of the molecule without affecting the carbonyl group.
Study of Reaction Mechanisms
As an acetal, “trans-2-Butenal diethyl acetal” can be used in studies of reaction mechanisms. For example, its formation from trans-2-butenal and ethanol can be studied to understand the kinetics and mechanism of acetal formation .
Mecanismo De Acción
Target of Action
Trans-2-Butenal diethyl acetal is an acetal . Acetals are usually derived from aldehydes and serve as carbonyl protecting groups . They are also present as functional groups in glycosidic bonds . .
Mode of Action
Acetals, including trans-2-Butenal diethyl acetal, are stable under basic conditions and can be hydrolyzed back to the carbonyl compound . This suggests that the compound may interact with its targets by undergoing hydrolysis, releasing the carbonyl compound, which then interacts with the target.
Biochemical Pathways
Given that acetals are present as functional groups in glycosidic bonds , it is plausible that the compound may play a role in carbohydrate metabolism or other pathways involving glycosidic bonds.
Result of Action
It has been used in the preparation of 2 s,3 s -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic . This suggests that the compound may have applications in the synthesis of certain pharmaceuticals.
Action Environment
As an acetal, it is known to be stable under basic conditions . This suggests that the compound’s action may be influenced by the pH of its environment.
Direcciones Futuras
Trans-2-Butenal diethyl acetal may be used in the preparation of 2 S,3 S -epoxybutan-1-ol, an intermediate in the synthesis of erythromycin antibiotic .
Relevant Papers The synthesis of trans-2-butenal diethyl acetal from trans-2-butenal with ethanol by using methanesulfonic acid or methylsulfonate as catalysts was investigated in a paper . The experimental results indicated that methylsufonic acid and methylsulfonate (M = Ni, Mn, Zn, Cu) had good catalytic activity for the acetalization .
Propiedades
IUPAC Name |
(E)-1,1-diethoxybut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7-8(9-5-2)10-6-3/h4,7-8H,5-6H2,1-3H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMISMXLQDKQDS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=CC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C/C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10602-34-3, 63511-92-2 | |
| Record name | NSC506646 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506646 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC219876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diethoxybut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-2-Butenal diethyl acetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





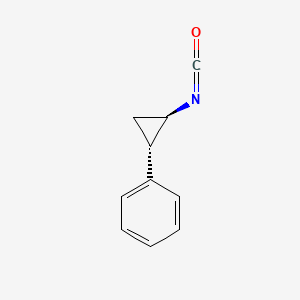
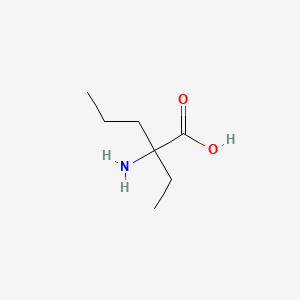
![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)
![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)

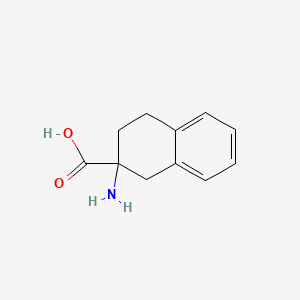

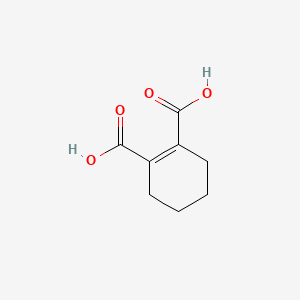
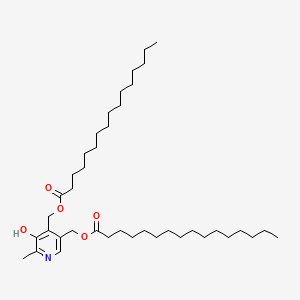
![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)

